molecular formula C18H12N2O5S B10881993 (1,3-Dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

(1,3-Dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

Cat. No.: B10881993
M. Wt: 368.4 g/mol
InChI Key: VTKIOHXNRQBAQX-UHFFFAOYSA-N
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Description

(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE is a complex organic compound that features both isoindole and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE typically involves the reaction of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl acetate with 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or a ligand in studies involving enzyme interactions or receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms[3][3].

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions[3][3].

Industry

In the industrial sector, (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity[3][3].

Mechanism of Action

The mechanism of action of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Properties

Molecular Formula

C18H12N2O5S

Molecular Weight

368.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C18H12N2O5S/c21-15(9-26-18-19-13-7-3-4-8-14(13)25-18)24-10-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-8H,9-10H2

InChI Key

VTKIOHXNRQBAQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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